molecular formula C24H27N5O3 B12727332 Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate CAS No. 88373-12-0

Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate

Cat. No.: B12727332
CAS No.: 88373-12-0
M. Wt: 433.5 g/mol
InChI Key: AAXUNUZHSFXVOS-UHFFFAOYSA-N
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Description

Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is a complex organic compound that features an acridine moiety, which is known for its intercalating properties with DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through a series of reactions involving nitration, reduction, and cyclization of suitable precursors. The hexyl chain is then introduced via alkylation reactions. The final step involves the diazo coupling reaction to introduce the diazo group into the molecule .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized to form N-oxides.

    Reduction: The diazo group can be reduced to form amines.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of acridine N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate involves DNA intercalation. The acridine moiety inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II. This leads to the prevention of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    Quinacrine: Known for its antimalarial and anticancer properties.

    Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.

Uniqueness

Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is unique due to its specific combination of an acridine moiety with a diazo group, which enhances its DNA intercalating properties and potential as a therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

88373-12-0

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 3-[6-(acridin-9-ylamino)hexylamino]-2-diazo-3-oxopropanoate

InChI

InChI=1S/C24H27N5O3/c1-2-32-24(31)22(29-25)23(30)27-16-10-4-3-9-15-26-21-17-11-5-7-13-19(17)28-20-14-8-6-12-18(20)21/h5-8,11-14H,2-4,9-10,15-16H2,1H3,(H,26,28)(H,27,30)

InChI Key

AAXUNUZHSFXVOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)NCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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